2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde
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Overview
Description
2-{2-Oxa-5-azabicyclo[221]heptan-5-yl}pyrimidine-5-carbaldehyde is a complex organic compound featuring a bicyclic structure with an oxa-aza bridge and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidine derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane-4-methanol: A related compound with a similar bicyclic structure but different functional groups.
5-Oxa-2-azabicyclo[2.2.2]octane derivatives: Compounds with similar bicyclic frameworks but different ring sizes and substituents.
Uniqueness
2-{2-Oxa-5-azabicyclo[221]heptan-5-yl}pyrimidine-5-carbaldehyde is unique due to its combination of a bicyclic oxa-aza structure with a pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H11N3O2/c14-5-7-2-11-10(12-3-7)13-4-9-1-8(13)6-15-9/h2-3,5,8-9H,1,4,6H2 |
InChI Key |
HSQACWJXFSEPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=C(C=N3)C=O |
Origin of Product |
United States |
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